molecular formula C22H26N2O3 B1684030 Voachalotine CAS No. 664-25-5

Voachalotine

Cat. No.: B1684030
CAS No.: 664-25-5
M. Wt: 366.5 g/mol
InChI Key: IWEYXWIPVZEVPT-VQVRLUHXSA-N
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Description

Voachalotine is a monoterpene indole alkaloid (MIA) first identified in Tabernaemontana species (Apocynaceae family). It is characterized by a unique Nα-CH3 group on its indole nucleus, distinguishing it from other MIAs . Structural elucidation via NMR, IR, and X-ray crystallography confirms its akuammidine-type skeleton with an (R)-configuration at C(7) in its hydroxyindolenine derivatives . This compound exhibits cytotoxic activity against cancer cell lines (e.g., B16 and MDA-MB-231) and anti-acetylcholinesterase (AChE) effects, making it pharmacologically significant .

Properties

CAS No.

664-25-5

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

methyl (1S,12S,13R,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

InChI

InChI=1S/C22H26N2O3/c1-4-13-11-24-18-10-16(13)22(12-25,21(26)27-3)19(24)9-15-14-7-5-6-8-17(14)23(2)20(15)18/h4-8,16,18-19,25H,9-12H2,1-3H3/b13-4-/t16-,18-,19-,22+/m0/s1

InChI Key

IWEYXWIPVZEVPT-VQVRLUHXSA-N

SMILES

CC=C1CN2C3CC1C(C2CC4=C3N(C5=CC=CC=C45)C)(CO)C(=O)OC

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@H]2CC4=C3N(C5=CC=CC=C45)C)(CO)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3N(C5=CC=CC=C45)C)(CO)C(=O)OC

Appearance

Solid powder

Other CAS No.

664-25-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Voachalotine; 

Origin of Product

United States

Preparation Methods

Synthetic Approaches to Voachalotine

Enantiospecific Synthesis via Larock Heteroannulation

The foundational synthetic route to this compound begins with the enantiospecific preparation of 7-methoxy-d-tryptophan ethyl ester. This intermediate is synthesized using a Schöllkopf chiral auxiliary combined with the Larock heteroannulation process, achieving yields exceeding 75%. The Larock method facilitates the formation of the indole core through palladium-catalyzed coupling of ortho-iodoaniline with acetylene derivatives, ensuring regioselectivity and stereochemical fidelity.

Key steps include:

  • Asymmetric Pictet-Spengler Reaction : Cyclization of tryptophan derivatives with formaldehyde under acidic conditions to construct the tetrahydro-β-carboline framework.
  • Enolate-Driven Palladium Cross-Coupling : Introduction of the C16 quaternary center via Tollens reaction between (+)-12-methoxy-Na-methylvellosimine and formaldehyde, forming diol intermediate 17 .

Oxidative Cyclization and Reductive Cleavage

The differentiation of prochiral alcohols in diol 17 is achieved through DDQ-mediated oxidative cyclization, forming a C6–O17 cyclic ether. Subsequent reductive cleavage with trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) restores the hydroxyl groups while preserving stereochemistry. This protection-deprotection strategy is critical for accessing this compound’s polycyclic architecture.

Stereochemical Control and Yield Optimization

Recent syntheses report overall yields of 12–15% for this compound, with bottlenecks arising during the formation of the C16 stereocenter. Computational modeling of transition states has improved enantiomeric excess (ee) to >98% in key intermediates, reducing epimerization risks during downstream steps.

Isolation from Natural Sources

Extraction from Tabernaemontana catharinensis

This compound is predominantly isolated from the roots of T. catharinensis, a species rich in monoterpenic indole alkaloids. The methanolic extract of dried roots undergoes sequential solvent partitioning and silica gel chromatography to enrich this compound-containing fractions.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC has emerged as a gold standard for this compound purification due to its high resolution and scalability. The optimal solvent system—chloroform:methanol:water (5:10:6, v/v/v)—achieves a partition coefficient (K) of ~1, enabling efficient separation from co-occurring alkaloids like 12-methoxy-Nb-methylthis compound.

Table 1: HSCCC Parameters for this compound Isolation

Parameter Value/Description Reference
Solvent System CHCl3:MeOH:H2O (5:10:6, v/v/v)
Stationary Phase Retention 82%
Purity Achieved 95% (this compound), 97% (12-methoxy-Nb-Me)
Separation Time 4.0 hours

Challenges in Natural Product Isolation

  • Matrix Complexity : Co-elution with structurally similar alkaloids (e.g., affinisine, coronaridine) necessitates multiple chromatographic steps.
  • Stability Issues : this compound’s sensitivity to light and oxygen mandates inert atmosphere handling during extraction.

Analytical Characterization and Quality Control

Spectroscopic Identification

This compound’s structure is confirmed via:

  • 1H/13C NMR : Distinct signals for the C16 quaternary carbon (δC 78.9) and methoxy groups (δH 3.72, s).
  • EI-MS : Molecular ion peak at m/z 354 [M]+ with characteristic fragments at m/z 337 (loss of NHCH3) and 282 (indole core cleavage).

Purity Assessment

Thin-layer chromatography (TLC) with CH2Cl2:MeOH (9:1, v/v) and detection via Dragendorff’s reagent remains the benchmark for assessing this compound purity (>95%). High-performance liquid chromatography (HPLC) methods using C18 columns and UV detection at 300 nm are employed for quantitative analysis.

Comparative Analysis of Preparation Methods

Table 2: Synthetic vs. Natural Isolation Methods

Criteria Synthetic Approach Natural Isolation
Yield 12–15% 0.02–0.05% (plant dry weight)
Time 15–20 steps (~6 months) 3–4 days (extraction + HSCCC)
Scalability Milligram to gram scale Limited by plant biomass
Stereochemical Control High (enantioselective steps) N/A (chiral pool)
Cost High (catalysts, chiral auxiliaries) Moderate (solvent consumption)

Chemical Reactions Analysis

Types of Reactions

Voachalotine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of voachalotine involves its interaction with various molecular targets and pathways. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission and potentially alleviate symptoms of neurodegenerative diseases. Additionally, this compound’s antitumoral activity is attributed to its ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Alkaloids

Structural Analogues

Affinisine
  • Structure : Shares the indole core but lacks the Nα-CH3 group.
  • Molecular Weight : 351.2072 vs. 309.1974 for Voachalotine .
  • Bioactivity : Both show antiproliferative activity, but Affinisine inhibits AChE and butyrylcholinesterase (BuChE), whereas this compound’s Nb-methyl derivative is BuChE-selective .
Nb-Methylthis compound
  • Structure : Derived from this compound via methylation at the Nb nitrogen.
  • Impact : Increased lipophilicity alters polarity, enhancing separation via HSCCC . This modification confers BuChE selectivity , unlike the parent compound .
12-Methoxy-Nb-Methylthis compound
  • Structure : Adds a methoxy group at C12 and methyl at Nb.
  • Impact : Reduced polarity compared to this compound, enabling efficient chromatographic separation . Preliminary data suggest stronger AChE inhibition .
This compound Oxindole
  • Structure : Oxidation of the indole ring to an oxindole.
  • Bioactivity : Exhibits schistosomicidal activity with binding energies of −71.4 to −104.95 kcal/mol, though less potent than other derivatives like kopsifoline C .
Macusine-A
  • Biogenetic Relationship : Both derive from a triacetate-malonate chain, but this compound’s skeleton includes a transposed C-C group, altering ring formation .
Vincadifformine
  • Structural Divergence : Vincadifformine’s skeleton lacks the Nα-CH3 group and has a 14,15-epoxy group.
  • Salts Formation: Unlike this compound, vincadifformine forms mono-salts under standard conditions .

Functional Analogues

Conophylline
  • Structure : A bisindole alkaloid with a pentacyclic framework.
  • Bioactivity : Potent cytotoxicity (IC50 = 0.13 µM for B16 cells) vs. This compound’s moderate activity .
Voacangine
  • Structural Feature : Contains a hydroxyindolenine moiety with (S)-configuration at C(7) vs. (R) in this compound derivatives.
  • Impact : Configuration differences may affect chiral interactions with enzymes like AChE .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents Configuration at C(7) Reference
This compound 309.1974 186–188 Nα-CH3, akuammidine skeleton (R) in derivatives
Affinisine 351.2072 189–191 Indole core, no Nα-CH3 N/A
Nb-Methylthis compound 323.21 N/A Nb-CH3, Nα-CH3 (R)
Voacangine 368.42 N/A Hydroxyindolenine, no Nα-CH3 (S)

Key Findings and Implications

  • Structural Uniqueness : The Nα-CH3 group in this compound differentiates it from most MIAs, influencing solubility, chromatographic behavior, and target selectivity .
  • Bioactivity Modulation : Substituents like methoxy or methyl groups (e.g., 12-methoxy-Nb-methylthis compound) enhance AChE inhibition, while oxidation to oxindole derivatives introduces schistosomicidal effects .
  • Biosynthetic Flexibility : this compound’s biogenetic pathway from triacetate-malonate precursors allows structural diversification, enabling the synthesis of derivatives with tailored pharmacological profiles .

Biological Activity

Voachalotine is a monoterpenic indole alkaloid primarily extracted from the roots of Tabernaemontana catharinensis, a member of the Apocynaceae family. This compound has garnered attention due to its diverse biological activities, including anticholinesterase, antioxidant, anti-inflammatory, and potential anticancer properties. This article examines the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Isolation

This compound was isolated using preparative high-speed counter-current chromatography (HSCCC), achieving a purity of approximately 95% . Its structure was confirmed through spectroscopic methods such as 1D and 2D NMR and mass spectrometry. The isolation process demonstrated the compound's moderate to high polarity, which facilitated its separation from other alkaloids present in the plant extracts.

Biological Activities

1. Anticholinesterase Activity

This compound exhibits significant anticholinesterase activity, which is crucial for potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's. Studies have reported IC50_{50} values ranging from 2.1 to 2.5 μg/mL for fractions containing this compound and its derivatives . This activity suggests that this compound could inhibit the enzyme acetylcholinesterase, thus increasing acetylcholine levels in the brain.

2. Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. The ethanolic extracts of T. catharinensis, rich in this compound, demonstrated DPPH scavenging activity with IC50_{50} values between 37.18 and 74.69 μg/mL . This indicates that this compound may help mitigate oxidative stress by neutralizing free radicals.

3. Anti-inflammatory Effects

Research indicates that alkaloids from T. catharinensis, including this compound, possess anti-inflammatory properties . These effects are beneficial for conditions characterized by inflammation and pain.

Data Summary

The following table summarizes key biological activities associated with this compound:

Activity IC50_{50} Value (μg/mL) Reference
Anticholinesterase2.1 - 2.5
Antioxidant (DPPH Scavenging)37.18 - 74.69

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neurodegenerative Disease Treatment : A study focused on the neuroprotective effects of this compound derivatives in animal models showed promising results in enhancing cognitive functions and reducing neurodegeneration markers .
  • Antioxidant Efficacy : Another investigation assessed the antioxidant capacity of this compound-rich extracts in vitro, demonstrating significant protective effects against oxidative damage in neuronal cell lines .

Q & A

Basic Research Questions

Q. What are the key structural characteristics of Voachalotine, and how do they influence its pharmacological activity?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques (e.g., NMR, mass spectrometry) and X-ray crystallography. For example, this compound oxindole (C₂₂H₂₆N₂O₄) and its dihydro derivative (C₂₂H₂₈N₂O₄) share a complex indole alkaloid backbone, which can be mapped via high-resolution MS and 2D-NMR .
  • Table 1 : Key Analytical Techniques for this compound Characterization

TechniqueApplicationDetection LimitReference
NMRStructural elucidation0.1 µmol
HR-MSMolecular weight confirmation1 ppm
XRDCrystallographic analysisN/A

Q. How should researchers design initial experiments to assess this compound's bioactivity?

  • Methodological Answer : Use the PICOT framework to structure research questions:

  • P opulation: Cell lines or animal models relevant to the target disease.
  • I ntervention: this compound dosage and administration routes.
  • C omparison: Positive/negative controls (e.g., existing therapeutics).
  • O utcome: Quantitative metrics (e.g., IC₅₀, bioavailability).
  • T ime: Duration of exposure and observation .

Advanced Research Questions

Q. What advanced computational methods are used to model this compound's interactions with biological targets?

  • Methodological Answer : Molecular dynamics simulations and docking studies (e.g., AutoDock Vina, GROMACS) can predict binding affinities to receptors like serotonin transporters. Validate predictions with in vitro assays (e.g., radioligand binding) .
  • Key Consideration : Ensure force field parameters are calibrated for indole alkaloids to avoid modeling inaccuracies .

Q. How can researchers resolve contradictions in this compound's reported pharmacological effects?

  • Methodological Answer : Conduct systematic reviews using Cochrane criteria:

  • Step 1 : Define inclusion/exclusion criteria for studies (e.g., peer-reviewed journals only).
  • Step 2 : Use tools like RevMan for meta-analysis to quantify effect sizes.
  • Step 3 : Assess bias via risk-of-bias tables (e.g., randomization, blinding) .
    • Table 2 : Common Sources of Data Contradiction in this compound Studies
SourceResolution Strategy
Variability in purityReproduce synthesis with HPLC validation
Species-specific effectsCross-validate in multiple model organisms

Q. What strategies optimize this compound's synthetic pathways for reproducibility?

  • Methodological Answer : Document step-by-step protocols with:

  • Reagent specifications : E.g., chiral catalysts for stereochemical control.
  • Temperature/pH thresholds : Critical for oxindole ring stability .
    • Tip : Use Supporting Information sections to detail synthetic steps beyond the main manuscript’s scope .

Guidelines for Research Rigor

  • Data Validation : Replicate experiments across independent labs to confirm bioactivity claims .
  • Ethical Compliance : For in vivo studies, align participant selection criteria with IRB protocols (e.g., randomization, informed consent) .
  • Literature Gaps : Prioritize understudied areas (e.g., this compound’s metabolic pathways) using tools like ASKEY or Frase to identify unmet research needs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Voachalotine
Reactant of Route 2
Voachalotine

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